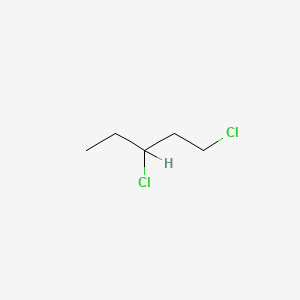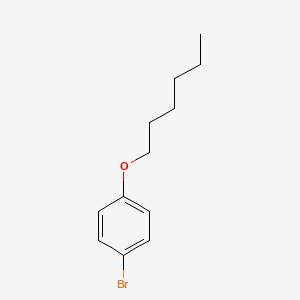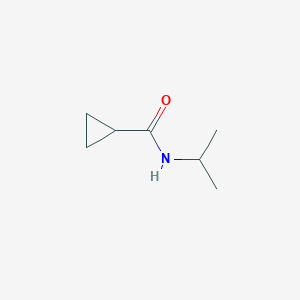
N-Isopropylcyclopropanecarboxamide
Übersicht
Beschreibung
N-Isopropylcyclopropanecarboxamide is a chemical compound with the linear formula C7H13NO . It has a molecular weight of 127.188 . The IUPAC name for this compound is N-propan-2-ylcyclopropanecarboxamide .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring attached to a carboxamide group . The carboxamide group is further substituted with an isopropyl group .Wissenschaftliche Forschungsanwendungen
1. Bioengineering Applications
N-Isopropylcyclopropanecarboxamide derivatives, particularly poly(N-isopropyl acrylamide) (pNIPAM), have been extensively used in bioengineering. These derivatives are pivotal in the nondestructive release of biological cells and proteins from substrates. They play a significant role in the study of the extracellular matrix, cell sheet engineering, tissue transplantation, the formation of tumor-like spheroids, the study of bioadhesion and bioadsorption, and the manipulation of individual cells (Cooperstein & Canavan, 2010).
2. Drug Delivery Systems
Poly(N-isopropyl acrylamide) is known for its thermoresponsive properties and has been extensively researched for drug delivery applications. Controlled polymerization of N-isopropylacrylamide (NIPAM) allows for the creation of homopolymers that exhibit characteristics of a controlled/"living" polymerization, making them suitable for drug delivery applications (Convertine et al., 2004).
3. Development of Bioengineering Copolymers
N-Isopropylacrylamide copolymers have been used in the fields of cell and enzyme immobilization, controlled drug and gene delivery, bioconjugation, and protein dehydration processes. These copolymers, including linear, end functionalized, and crosslinked binary and ternary copolymers, graft and block copolymers, are crucial for creating thermosensitive hydrogels and ion-exchange membrane systems (Rzaev, Dinçer, & Pişkin, 2007).
4. Nanoparticle Applications in Cancer Therapy
Thermosensitive polymer-coated nanoparticles based on poly(N-isopropylacrylamide-co-acrylamide) have been developed for potential applications in cancer hyperthermia therapy and magnetically activated drug delivery systems. These nanoparticles can act as heat-generating agents in magnetic hyperthermia therapy (Soleymani, Edrissi, & Alizadeh, 2015).
5. Stimuli-Responsive Networks for Drug Delivery
Stimuli-responsive networks made of copolymers of N-isopropyl acrylamide have been grafted onto polypropylene for the controlled delivery of non-steroidal anti-inflammatory drugs (NSAIDs). These networks are designed to release drugs under physiological conditions, demonstrating their potential in medical devices (Contreras-García et al., 2011).
6. Biocompatibility Studies
Studies have assessed the biocompatibility of N-isopropyl acrylamide-based hydrogels with biochemical parameters of human sera. These hydrogels are considered environmentally sensitive and are suitable for use in biomedicine and related fields (Işıkver, Saraydın, & Aydın, 2017).
7. Cytotoxicity Assessment
The cytotoxicity of Poly(N-isopropyl acrylamide) (pNIPAM) and its coated surfaces has been evaluated. This research is crucial in understanding the biocompatibility of pNIPAM in tissue engineering applications (Cooperstein & Canavan, 2013).
Eigenschaften
IUPAC Name |
N-propan-2-ylcyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5(2)8-7(9)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCRRRAZVHYGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336034 | |
| Record name | N-Isopropylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26389-62-8 | |
| Record name | N-Isopropylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


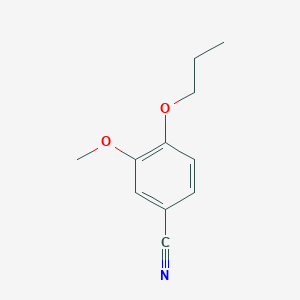
![2,5-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1348479.png)

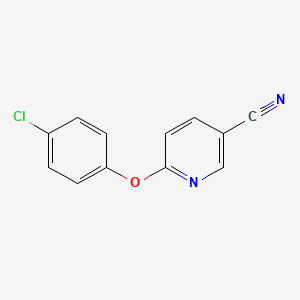



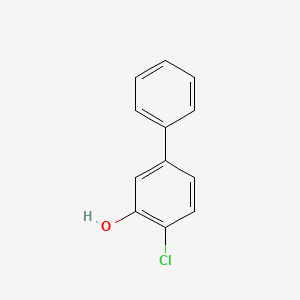

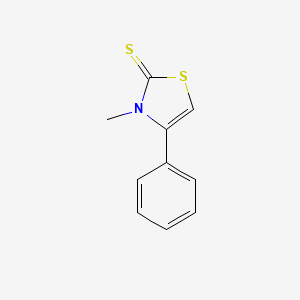
![3-Chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1348512.png)

